Daidzein 4'-sulfate Daidzein 4'-sulfate Daidzein 4'-sulfate is a member of isoflavones.
Brand Name: Vulcanchem
CAS No.: 162935-26-4
VCID: VC17999481
InChI: InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20)
SMILES:
Molecular Formula: C15H10O7S
Molecular Weight: 334.3 g/mol

Daidzein 4'-sulfate

CAS No.: 162935-26-4

Cat. No.: VC17999481

Molecular Formula: C15H10O7S

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

Daidzein 4'-sulfate - 162935-26-4

Specification

CAS No. 162935-26-4
Molecular Formula C15H10O7S
Molecular Weight 334.3 g/mol
IUPAC Name [4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hydrogen sulfate
Standard InChI InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20)
Standard InChI Key CQRHJEVIKOKQMO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OS(=O)(=O)O

Introduction

Synthesis and Chemical Characterization

Regiospecific Sulfation Strategies

The first synthesis of daidzein 4'-sulfate was achieved through a protecting group strategy to ensure regioselectivity. As reported by researchers at the University of East Anglia, the 7-hydroxyl group of daidzein was protected using a tert-butyldimethylsilyl (TBDMS) group, leaving the 4'-hydroxyl group available for sulfation . The reaction involved treating the protected intermediate with sulfur trioxide-pyridine complex, followed by deprotection under acidic conditions. This method yielded daidzein 4'-sulfate with high purity (Table 1).

Table 1: Key Parameters for Daidzein 4'-Sulfate Synthesis

StepReagents/ConditionsYield (%)
ProtectionTBDMS-Cl, imidazole, DMF85
SulfationSO₃-pyridine, DCM, 0°C78
DeprotectionHCl (1M), THF92

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirmed the structure of daidzein 4'-sulfate. The ¹H-NMR spectrum exhibited a downfield shift for the 4'-position proton (δ 7.85 ppm), consistent with sulfation. HRMS analysis revealed a molecular ion peak at m/z 353.0234 [M-H]⁻, matching the theoretical mass of C₁₅H₁₀O₇S .

Biochemical Properties and Mechanisms of Action

Inhibition of Sterol Sulfatase

Daidzein 4'-sulfate is a competitive inhibitor of sterol sulfatase (STS), an enzyme that hydrolyzes steroid sulfates into active estrogens. Using dehydroepiandrosterone sulfate (DHEAS) as a substrate, kinetic studies demonstrated that daidzein 4'-sulfate binds to the STS active site with a Kᵢ value of 5.9 µM . This inhibition is critical in hormone-dependent cancers, where STS activity contributes to intratumoral estrogen synthesis (Figure 1).

Figure 1: Proposed Mechanism of STS Inhibition

Daidzein 4’-sulfate+STSSTS-Inhibitor ComplexReduced Estrogen Production\text{Daidzein 4'-sulfate} + \text{STS} \rightleftharpoons \text{STS-Inhibitor Complex} \rightarrow \text{Reduced Estrogen Production}

Selectivity Over Related Enzymes

While daidzein 4'-sulfate potently inhibits STS, it exhibits weaker activity against hydroxysteroid sulfotransferases (IC₅₀ > 100 µM) and phenol sulfotransferases (IC₅₀ > 200 µM) . This selectivity suggests its potential as a targeted therapeutic agent with minimal off-target effects.

Pharmacological Properties and Metabolism

Enhanced Solubility and Absorption

Sulfation markedly improves daidzein’s physicochemical properties. In ethyl acetate, daidzein 4'-sulfate exhibits a solubility 2.79 × 10⁵ times greater than daidzein . This enhancement translates to superior cellular uptake, with absorption rates 4.3–4.5 times higher than the parent compound in human aortic vascular smooth muscle cells (HAVSMCs) .

Metabolic Pathways

In vivo, daidzein 4'-sulfate undergoes hydrolysis via intracellular hydrolases, regenerating daidzein. Concurrently, daidzein is metabolized into glucuronide conjugates (e.g., daidzein-4'-glucuronide) through the action of UDP-glucuronosyltransferases . Competitive sulfation by sulfotransferases can also produce mixed sulfate-glucuronide metabolites (Table 2).

Table 2: Major Metabolites of Daidzein 4'-Sulfate in HAVSMCs

Metabolitem/zFormulaPathway
M1267C₁₆H₁₂O₄Ether hydrolysis
DAI253C₁₅H₁₀O₄Ester hydrolysis
M4429C₂₁H₁₈O₉Glucuronidation

Comparative Analysis with Related Compounds

Table 3: Daidzein 4'-Sulfate vs. Analogous Isoflavones

CompoundSulfation PositionKᵢ for STS (µM)Solubility (mg/mL)
DaidzeinNone>1000.0012
Daidzein 4'-sulfate4'-OH5.93.35
Daidzein 7-sulfate7-OH12.42.91
Daidzein 4',7-disulfate4',7-OH1.04.78

Current Research and Future Directions

Ongoing studies aim to optimize daidzein 4'-sulfate’s pharmacokinetic profile through structural modifications, such as alkylation of the sulfate group. Additionally, clinical trials are needed to evaluate its efficacy in cancer prevention and treatment. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate preclinical findings into therapeutic applications.

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